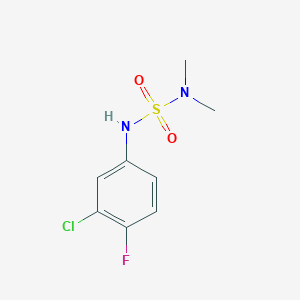![molecular formula C14H16N2O B5856057 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine, also known as PPMP, is a chemical compound that has been studied for its potential applications in scientific research. PPMP belongs to a class of compounds called glycosphingolipid synthesis inhibitors, which have been shown to have various biological effects. In
科学的研究の応用
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been studied for its potential applications in cancer research, neurology, and immunology. In cancer research, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been shown to inhibit the growth of cancer cells by blocking the synthesis of glycosphingolipids, which are involved in cell signaling and proliferation. In neurology, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating the activity of sphingolipids in the brain. In immunology, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been shown to enhance the immune response by modulating the activity of glycosphingolipids in immune cells.
作用機序
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine acts by inhibiting the enzyme glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. This inhibition leads to a decrease in the levels of glycosphingolipids in cells, which can have various effects depending on the cell type and context. In cancer cells, the inhibition of glycosphingolipid synthesis can lead to decreased cell proliferation and increased cell death. In immune cells, the inhibition of glycosphingolipid synthesis can lead to enhanced immune response and increased cell activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine depend on the cell type and context. In cancer cells, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been shown to inhibit cell proliferation and induce cell death. In immune cells, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been shown to enhance the immune response and increase cell activation. In neurology, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been studied for its potential to modulate the activity of sphingolipids in the brain, which are involved in various neurological processes such as synaptic plasticity and neuronal survival.
実験室実験の利点と制限
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has several advantages for lab experiments, including its specificity for glucosylceramide synthase and its ability to modulate glycosphingolipid synthesis. However, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine also has limitations, including its potential toxicity and the need for careful monitoring and purification during synthesis. Additionally, 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine may have off-target effects on other enzymes involved in sphingolipid metabolism, which can complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine. One direction is to further explore its potential applications in cancer research, neurology, and immunology. Another direction is to investigate the mechanisms underlying its effects on cellular processes, such as cell proliferation and immune response. Additionally, future research could focus on developing more potent and selective inhibitors of glucosylceramide synthase, which could have therapeutic potential for various diseases.
合成法
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine can be synthesized using a variety of methods, including the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde with morpholine in the presence of a catalyst such as p-toluenesulfonic acid. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine requires careful monitoring and purification to obtain a high yield and purity.
特性
IUPAC Name |
4-(4-pyrrol-1-ylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-8-15(7-1)13-3-5-14(6-4-13)16-9-11-17-12-10-16/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGOAQUQJGASLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Pyrrol-1-ylphenyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)



![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)
![3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)

![4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)
![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B5856068.png)

![1-benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B5856087.png)